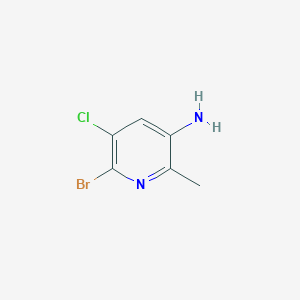

6-Bromo-5-cloro-2-metilpiridin-3-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-5-chloro-2-methylpyridin-3-amine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine, chlorine, and methyl substituents on the pyridine ring

Aplicaciones Científicas De Investigación

6-Bromo-5-chloro-2-methylpyridin-3-amine has a wide range of applications in scientific research, including:

Mecanismo De Acción

Action Environment:

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. For instance, pH changes may alter its solubility or reactivity. Additionally, exposure to light or oxidative conditions could affect its stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-chloro-2-methylpyridin-3-amine typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of 6-Bromo-5-chloro-2-methylpyridin-3-amine may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-5-chloro-2-methylpyridin-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-2-methylpyridin-3-amine: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

6-Bromo-2-methylpyridin-3-amine: Lacks the chlorine substituent at the 5-position, potentially altering its chemical properties.

5-Chloro-2-methylpyridin-3-amine: Lacks the bromine substituent, which may influence its reactivity in cross-coupling reactions.

Uniqueness

6-Bromo-5-chloro-2-methylpyridin-3-amine is unique due to the presence of both bromine and chlorine substituents on the pyridine ring.

Actividad Biológica

6-Bromo-5-chloro-2-methylpyridin-3-amine is a pyridine derivative that has garnered attention in medicinal chemistry, particularly for its role as a potential inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various physiological processes, and their aberrant activation is linked to several cancers. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting FGFRs, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 6-bromo-5-chloro-2-methylpyridin-3-amine is C₆H₆BrClN₂, with a molecular weight of 221.48 g/mol. Its IUPAC name indicates the presence of bromine and chlorine substituents at specific positions on the pyridine ring, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆BrClN₂ |

| Molecular Weight | 221.48 g/mol |

| CAS Number | 2115000-36-5 |

| Purity | 97% |

6-Bromo-5-chloro-2-methylpyridin-3-amine functions primarily as an FGFR inhibitor . FGFRs are receptor tyrosine kinases that mediate various signaling pathways critical for cell growth and differentiation. The binding of this compound to FGFRs inhibits their activity, which can potentially halt the proliferation of cancer cells.

Upon ligand binding, FGFR undergoes dimerization and phosphorylation, activating downstream signaling pathways such as Ras-MAPK and PI3K-AKT. The inhibition by 6-bromo-5-chloro-2-methylpyridin-3-amine disrupts these pathways, leading to reduced cellular growth and survival .

In Vitro Studies

Research has shown that compounds similar to 6-bromo-5-chloro-2-methylpyridin-3-amine exhibit significant inhibitory effects on various cancer cell lines. For instance, studies indicate that related pyridine derivatives can inhibit FGFR activity with IC₅₀ values in the nanomolar range .

Table: Inhibitory Activity of Related Compounds

| Compound Name | Target | IC₅₀ (nM) |

|---|---|---|

| 6-Bromo-5-chloro-2-methylpyridin-3-amine | FGFR1 | TBD |

| Compound A (similar structure) | FGFR2 | 56 |

| Compound B | FGFR3 | 11 |

Case Studies

- Cancer Treatment : A study investigated the efficacy of FGFR inhibitors in treating bladder cancer. The results indicated that compounds targeting FGFR significantly reduced tumor growth in xenograft models .

- Mechanistic Insights : Another research highlighted the role of pyridine derivatives in modulating angiogenesis through FGFR inhibition, demonstrating their potential use in therapies aimed at preventing tumor metastasis .

Propiedades

IUPAC Name |

6-bromo-5-chloro-2-methylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c1-3-5(9)2-4(8)6(7)10-3/h2H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIAPXABRAYBXJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1N)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.